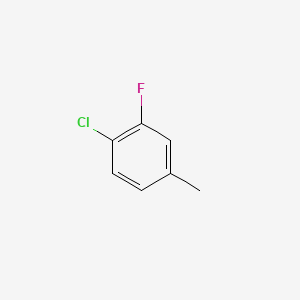

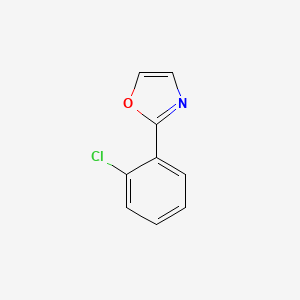

8-(4-Chlorophenylthio)adenine

Vue d'ensemble

Description

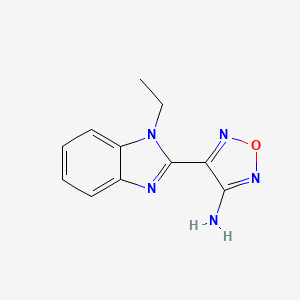

8-(4-Chlorophenylthio)adenine, or 8-CPT-Adenine, is a synthetic adenine derivative that has been widely studied in scientific research. It is an important tool for scientists, as it can be used to study the mechanism of action and biochemical and physiological effects of various substances. This article will provide an overview of 8-CPT-Adenine, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Proteomics Research

“8-(4-Chlorophenylthio)adenine” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.

Steroid Hydroxylases Expression

Research has shown that 8-(4-Chlorophenylthio)adenine can stimulate the expression of steroid hydroxylases . Steroid hydroxylases are enzymes that play a crucial role in steroid biosynthesis, a biological process that produces steroids from simple precursors.

Cortisol Synthesis

8-(4-Chlorophenylthio)adenine has been found to stimulate cortisol synthesis . Cortisol is a steroid hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response.

Cav3.2 Calcium Channels Expression

This compound can induce the expression of Cav3.2 calcium channels . These channels are important for the regulation of calcium ions in various types of cells, playing a key role in cell signaling.

cAMP-Independent Mechanism

8-(4-Chlorophenylthio)adenine operates through a cAMP-independent mechanism . This means it can stimulate cellular responses without the need for cyclic adenosine monophosphate (cAMP), a common messenger in many biological processes.

Inhibition of Equilibrative Nucleoside Transporter 1

There is evidence that 8-(4-Chlorophenylthio)adenine and its corresponding putative hydrolysis products can inhibit the Equilibrative Nucleoside Transporter 1 . This transporter is responsible for the uptake of nucleosides, which are essential for DNA and RNA synthesis.

Propriétés

IUPAC Name |

8-(4-chlorophenyl)sulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5S/c12-6-1-3-7(4-2-6)18-11-16-8-9(13)14-5-15-10(8)17-11/h1-5H,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRBNTRFUBHISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC3=NC=NC(=C3N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359141 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Chlorophenylthio)adenine | |

CAS RN |

696574-61-5 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate affect PTH/PTHrP receptor gene expression in osteoblast-like cells?

A: 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), mimics the effects of Parathyroid hormone (PTH) on PTH/PTH-related protein (PTHrP) receptor gene expression in UMR-106 osteoblast-like cells []. The study demonstrated that 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate, similar to PTH and forskolin (an adenylyl cyclase activator), significantly decreased PTH/PTHrP receptor mRNA levels. This suggests that 8-(4-Chlorophenylthio)adenine 3',5'-cyclic monophosphate acts downstream of cAMP production in the signaling pathway. Interestingly, the study found this downregulation occurs independently of protein kinase A (PKA) activity, even though PKA is typically activated by cAMP []. This points towards a novel, PKA-independent mechanism of cAMP-mediated gene regulation in osteoblast-like cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.